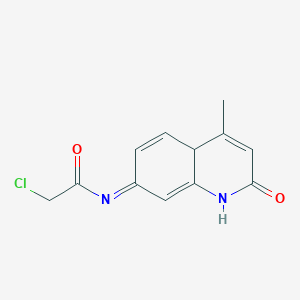![molecular formula C14H12O4 B12329940 2-([(1-Eth-1-ynylbut-2-enyl)oxy]carbonyl)benzoic acid](/img/structure/B12329940.png)
2-([(1-Eth-1-ynylbut-2-enyl)oxy]carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([(1-Eth-1-ynylbut-2-enyl)oxy]carbonyl)benzoic acid is a chemical compound with the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol . It is also known by its synonym, hex-1-yn-4-en-3-yl phthalate . This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to an ethynylbutenyl group through an oxycarbonyl linkage .
Preparation Methods
The synthesis of 2-([(1-Eth-1-ynylbut-2-enyl)oxy]carbonyl)benzoic acid involves several steps. One common synthetic route includes the reaction of 1-ethynyl-2-buten-1-ol with phthalic anhydride in the presence of a suitable catalyst . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as toluene or xylene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-([(1-Eth-1-ynylbut-2-enyl)oxy]carbonyl)benzoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-([(1-Eth-1-ynylbut-2-enyl)oxy]carbonyl)benzoic acid has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-([(1-Eth-1-ynylbut-2-enyl)oxy]carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access . This inhibition can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological activity of the compound .
Comparison with Similar Compounds
2-([(1-Eth-1-ynylbut-2-enyl)oxy]carbonyl)benzoic acid can be compared with other similar compounds, such as:
2-([(1-Ethyl-1-methyl-2-propynyl)oxy]carbonyl)benzoic acid: This compound has a similar structure but with different substituents on the ethynyl group.
2-((But-3-enyloxy)carbonyl)benzoic acid: This compound has a butenyl group instead of an ethynylbutenyl group.
The uniqueness of this compound lies in its specific ethynylbutenyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-[(E)-hex-4-en-1-yn-3-yl]oxycarbonylbenzoic acid |
InChI |
InChI=1S/C14H12O4/c1-3-7-10(4-2)18-14(17)12-9-6-5-8-11(12)13(15)16/h2-3,5-10H,1H3,(H,15,16)/b7-3+ |
InChI Key |
KDTMZPJUCMQOPB-XVNBXDOJSA-N |
Isomeric SMILES |
C/C=C/C(C#C)OC(=O)C1=CC=CC=C1C(=O)O |
Canonical SMILES |
CC=CC(C#C)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Decyl 2-[3-(2-decoxy-2-oxoethyl)-2-methylbenzimidazol-3-ium-1-yl]acetate](/img/structure/B12329923.png)

